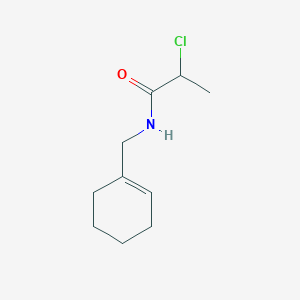
2-Chloro-N-(cyclohexen-1-ylmethyl)propanamide
Descripción
2-Chloro-N-(cyclohexen-1-ylmethyl)propanamide is an organic compound with the molecular formula C10H16ClNO It is characterized by the presence of a chloro group, a cyclohexenylmethyl group, and a propanamide moiety
Propiedades
IUPAC Name |
2-chloro-N-(cyclohexen-1-ylmethyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16ClNO/c1-8(11)10(13)12-7-9-5-3-2-4-6-9/h5,8H,2-4,6-7H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPFWJMMZODXPGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CCCCC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-N-(cyclohexen-1-ylmethyl)propanamide typically involves the reaction of cyclohexenylmethylamine with 2-chloropropanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Cyclohexenylmethylamine + 2-Chloropropanoyl Chloride → this compound
The reaction is usually performed in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-N-(cyclohexen-1-ylmethyl)propanamide can undergo various chemical reactions, including:
- Substitution Reactions : The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
- Reduction Reactions : The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
- Oxidation Reactions : Oxidation of the cyclohexenyl ring can lead to the formation of epoxides or diols.
- Substitution : Nucleophiles (e.g., amines, thiols), solvents like ethanol or methanol, and mild heating.
- Reduction : Lithium aluminum hydride in anhydrous ether.
- Oxidation : Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) for epoxidation.
- Substitution : N-substituted propanamides.
- Reduction : Cyclohexenylmethylamine derivatives.
- Oxidation : Cyclohexenyl epoxides or diols.
Aplicaciones Científicas De Investigación
2-Chloro-N-(cyclohexen-1-ylmethyl)propanamide has several applications in scientific research:
- Chemistry : It is used as an intermediate in the synthesis of more complex organic molecules.
- Biology : The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.
- Medicine : Potential applications in drug development, particularly in designing molecules with specific biological activities.
- Industry : Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-(cyclohexen-1-ylmethyl)propanamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the cyclohexenyl ring can undergo various transformations. The compound may act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration and functional groups.
Comparación Con Compuestos Similares
2-Chloro-N-(cyclohexen-1-ylmethyl)propanamide can be compared with other similar compounds such as:
- 2-Chloro-N-(cyclohexylmethyl)propanamide : Lacks the double bond in the cyclohexenyl ring.
- 2-Chloro-N-(cyclohexen-1-ylmethyl)acetamide : Has an acetamide group instead of a propanamide group.
- 2-Chloro-N-(cyclohexen-1-ylmethyl)butanamide : Contains a butanamide group, making it a longer chain analogue.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


